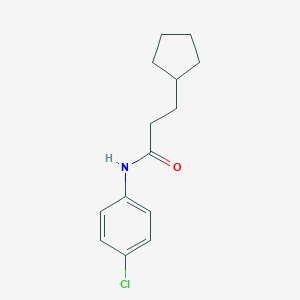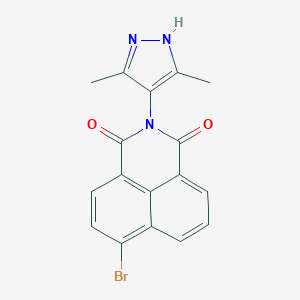
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has a molecular formula of C16H16BrNO3.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and progression. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its anticancer activity and its potential use in combination with other anticancer agents. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide, as well as its toxicity and safety profile.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 4-bromo-3-methylphenol with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide is typically around 60%.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in the cancer cells. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
特性
CAS番号 |
5665-55-4 |
|---|---|
製品名 |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
分子式 |
C16H16BrNO3 |
分子量 |
350.21 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-11(4-7-14(10)17)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
KBIVZLWMFBZVIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



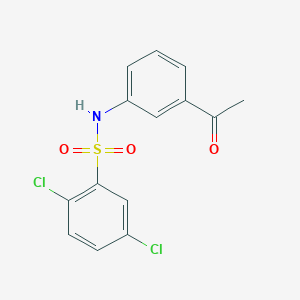
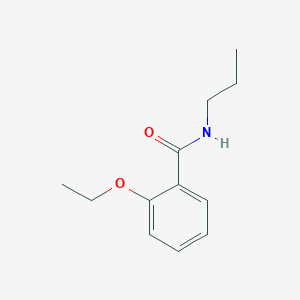
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
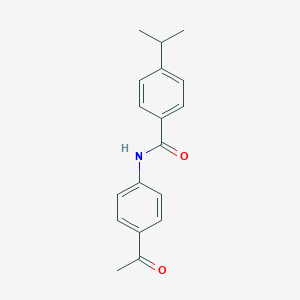
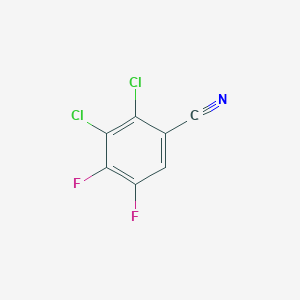


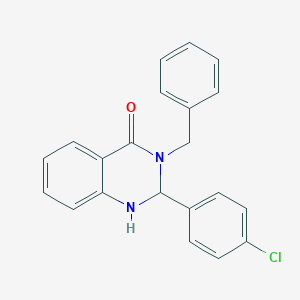
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)

